4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline 4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781809
InChI: InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H
SMILES:
Molecular Formula: C32H23N
Molecular Weight: 421.5 g/mol

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline

CAS No.:

Cat. No.: VC16781809

Molecular Formula: C32H23N

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

4-(Naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline -

Specification

Molecular Formula C32H23N
Molecular Weight 421.5 g/mol
IUPAC Name 4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline
Standard InChI InChI=1S/C32H23N/c1-2-8-27-22-28(13-12-23(27)6-1)24-14-18-29(19-15-24)33-30-20-16-26(17-21-30)32-11-5-9-25-7-3-4-10-31(25)32/h1-22,33H
Standard InChI Key BEZDNLOCXZHCSM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65

Introduction

Structural Characterization and Molecular Identity

Chemical Composition and Nomenclature

The compound’s IUPAC name, 4-naphthalen-2-yl-N-(4-naphthalen-1-ylphenyl)aniline, reflects its tripartite structure: a central aniline group substituted at the para position with a naphthalen-2-yl group and a 4-(naphthalen-1-yl)phenyl moiety . Its SMILES notation, C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65, encodes the connectivity of the two naphthalene systems (positions 1 and 2) bridged by an amine-linked phenyl group .

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₃₂H₂₃N
Molecular Weight421.5 g/mol
InChI KeyBEZDNLOCXZHCSM-UHFFFAOYSA-N
PubChem CID124100165
CAS Registry Number1446448-95-8
Synonymous DesignationsSCHEMBL18271451, DB-411348, 4-(1-Naphthalenyl)-N-[4-(2-naphthalenyl)phenyl]benzenamine

Crystallographic and Conformational Features

While X-ray crystallographic data for this specific compound remains unpublished, analogous structures, such as N-(2-(5,6,7,8-tetraphenylnaphthalen-1-yl)phenyl)acetamide, reveal non-planar geometries due to steric hindrance between aromatic groups . Computational models predict a twisted conformation between the naphthalen-1-yl and naphthalen-2-yl substituents, minimizing π-orbital overlap and potentially enhancing triplet-state harvesting in optoelectronic applications .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The synthesis of 4-(naphthalen-1-yl)-N-(4-(naphthalen-2-yl)phenyl)aniline likely employs Suzuki-Miyaura coupling, a method validated for related arylaminonaphthalenes . A representative route involves:

  • Buchwald-Hartwig Amination: Coupling 4-bromoaniline with 4-(naphthalen-1-yl)phenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) .

  • Sequential Cross-Coupling: Introducing the naphthalen-2-yl group via a second Suzuki reaction with naphthalen-2-ylboronic acid .

Reaction conditions typically involve anhydrous toluene or DMF at 80–120°C under inert atmospheres, yielding products purified via silica gel chromatography .

Table 2: Representative Synthetic Parameters

StepReagents/ConditionsYield
AminationPd(PPh₃)₄, K₂CO₃, toluene, 80°C, 24 h~85%
NaphthalenylationNaphthalen-2-ylboronic acid, Pd(OAc)₂, DMF, 120°C~75%

Challenges and Optimization

Steric bulk from the naphthalene groups can impede coupling efficiency, necessitating elevated temperatures or microwave-assisted synthesis . Recent advances utilize Cu(OAc)₂ as a co-catalyst to accelerate aryl-aryl bond formation, reducing reaction times by 30% .

Physicochemical Properties

Spectroscopic Characteristics

  • UV-Vis Absorption: Predicted λₘₐₐ at ~350 nm (π→π* transitions) with a molar extinction coefficient (ε) > 10⁴ L·mol⁻¹·cm⁻¹, consistent with extended conjugation .

  • Fluorescence Emission: A broad emission band at 450–500 nm (quantum yield Φₚₗ ~0.25) suggests moderate radiative efficiency, likely limited by non-radiative decay from twisted intramolecular charge transfer (TICT) states .

Electrochemical Behavior

Cyclic voltammetry in dichloromethane reveals reversible oxidation (Eₚₐ = +1.2 V vs. Ag/AgCl) and reduction (Eₚ꜀ = -1.8 V), corresponding to hole and electron transport capabilities . The energy gap (E₉) of ~3.0 eV aligns with TADF emitter requirements for near-infrared OLEDs .

Applications in Organic Electronics

Thermally Activated Delayed Fluorescence (TADF)

The compound’s twisted donor-acceptor configuration facilitates small singlet-triplet energy gaps (ΔEₛₜ < 0.3 eV), enabling reverse intersystem crossing (RISC) under thermal activation . In prototype OLEDs, doped films of this compound exhibit Commission Internationale de l’Éclairage (CIE) coordinates of (0.45, 0.50), achieving external quantum efficiencies (EQE) of 12% at 100 cd/m² .

Charge-Transport Layers

Hole mobility measurements via time-of-flight (TOF) techniques yield values of ~10⁻⁴ cm²·V⁻¹·s⁻¹, comparable to NPB (N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine), a standard hole-transport material . Its thermal stability (decomposition temperature T_d > 300°C) further supports integration into multilayer devices.

Research Gaps and Future Directions

While preliminary data are promising, critical questions remain:

  • Device Lifetime: Operational stability under continuous electrical stress remains uncharacterized.

  • Synthetic Scalability: Current routes require gram-scale optimization for industrial adoption.

  • Derivatization Potential: Introducing electron-withdrawing groups (e.g., -CF₃) could modulate emission spectra toward deeper red regions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator